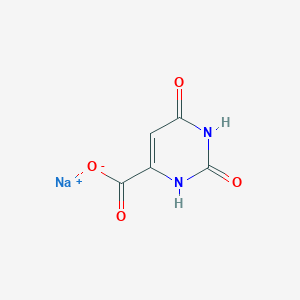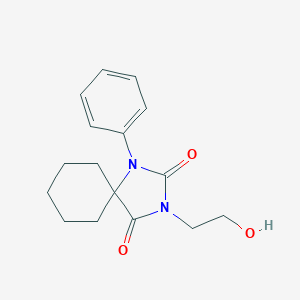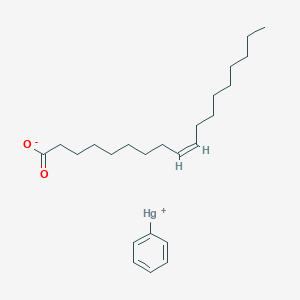
(Oleato)phenylmercury
Übersicht
Beschreibung
(Oleato)phenylmercury is a compound of mercury . It is also known as phenylmercuric oleate . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
Synthesis Analysis
While there isn’t specific information available on the synthesis of (Oleato)phenylmercury, a method for producing PbS nanocrystals using air stable precursors is examined and compared to existing methods. The method employs thermal decomposition of thiocarbonyls to produce the reactive sulfide needed to react with lead oleate .
Molecular Structure Analysis
The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance . The molecular formula of (Oleato)phenylmercury is C24H38HgO2 .
Chemical Reactions Analysis
The oleate hydratase catalyses the addition of water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid . A sensitive determination method for mercury speciation analysis was developed. Four mercury species, mercury ion, methylmercury, ethylmercury, and phenylmercury, were complexed with emetine-dithiocarbamate (emetine-CS2), and then injected onto a HPLC instrument coupled with a tris(2,2’-bipyridine)ruthenium(III) chemiluminescence detection system .
Physical And Chemical Properties Analysis
Mercury compounds differ greatly in solubility: for example, in water, the solubility of metallic mercury is 60 µg/L at 25 °C, 250 µg/L at 50 °C and 1100 µg/L at 90 °C . Certain species of mercury, including metallic mercury and the halide compounds of alkylmercury compounds, are soluble in non-polar solvents .
Wissenschaftliche Forschungsanwendungen
Environmental Science: Monitoring and Remediation
(Oleato)phenylmercury compounds are studied for their environmental impact, particularly in aquatic ecosystems. Research focuses on understanding their behavior, transformation, and bioaccumulation in the environment . Scientists are also exploring bioremediation strategies using microorganisms that can degrade or transform these compounds into less harmful substances .
Medicine: Antimicrobial Applications
In the medical field, organomercury compounds, including phenylmercury derivatives, have been historically used for their antimicrobial properties. They are found in some antiseptics and disinfectants. However, due to toxicity concerns, their use is limited and subject to strict regulations .
Agriculture: Pesticides and Fungicides
Phenylmercury compounds have been used as fungicides and seed dressings in agriculture to protect crops from fungal diseases. The application of these compounds is carefully controlled to prevent environmental contamination and ensure food safety .
Analytical Chemistry: Trace Metal Analysis
In analytical chemistry, (Oleato)phenylmercury compounds can be used as standards or reagents in the analysis of trace metals. Their well-defined properties allow for precise calibration and quantification in various analytical techniques .
Material Science: Synthesis of Advanced Materials
Research in material science explores the use of organomercury compounds in the synthesis of advanced materials. Their unique chemical properties can facilitate the formation of novel polymers and composites with specific functionalities .
Biotechnology: Enzymatic Processes
Biotechnological applications involve the use of enzymes that can interact with (Oleato)phenylmercury compounds. Studies focus on enzymatic processes that could potentially utilize or transform these compounds for industrial biocatalysis .
Wirkmechanismus
Target of Action
(Oleato)phenylmercury, also known as phenylmercuric oleate, is an organomercury compound Organomercury compounds, in general, are known to interact with thiol (-sh) or sulfhydryl groups present in proteins, which can disrupt the protein’s function .
Mode of Action
Organomercury compounds are known to bind to the thiol groups in proteins, leading to protein dysfunction . This interaction can inhibit enzyme activity, disrupt cellular processes, and potentially lead to cell death .
Biochemical Pathways
A study on a similar compound, phenylmercury, showed that it activates an enzyme known for detoxication of inorganic metal(loid) ions in arabidopsis, and the induced metal-chelating peptides phytochelatins are essential for detoxification .
Pharmacokinetics
Organomercury compounds are generally well-absorbed and can distribute throughout the body, with a tendency to accumulate in the kidneys . They are metabolized into inorganic mercury, which is excreted primarily through the urine and feces .
Result of Action
Organomercury compounds can cause cellular damage by binding to proteins and disrupting their function . This can lead to a variety of toxic effects, depending on the specific cells and tissues affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Oleato)phenylmercury. For instance, the presence of other substances that contain thiol groups can affect the compound’s availability to interact with its targets . Additionally, the pH and temperature of the environment can influence the compound’s stability and reactivity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-octadec-9-enoate;phenylmercury(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1/b10-9-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGSZDIMJGOUPM-XXAVUKJNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38HgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Oleato)phenylmercury | |
CAS RN |
104-60-9 | |
| Record name | Phenylmercuric oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmercuric oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, [(9Z)-9-octadecenoato-.kappa.O]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (oleato)phenylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMERCURIC OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XRH3BF0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



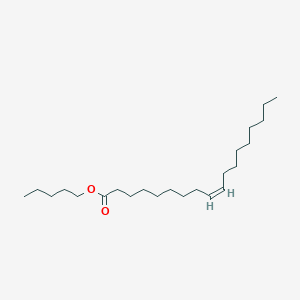
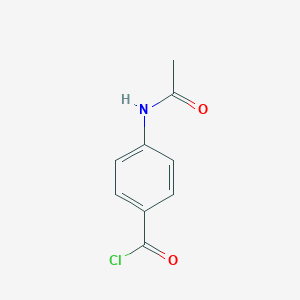
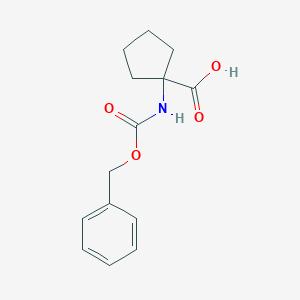



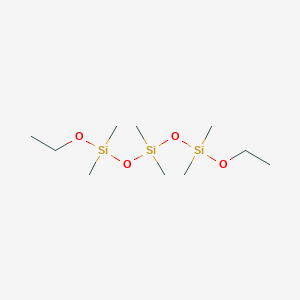
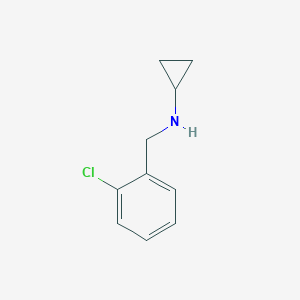
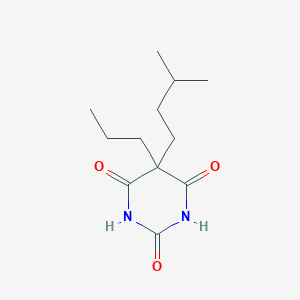
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)
